5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

PARP-1 inhibition DNA damage repair oncology

Positioned as a validated, non-interchangeable FBDD fragment, 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 56469-02-4) delivers superior target engagement over unsubstituted or 5-methoxy analogs. With a PARP-1 IC50 of 61 nM and HDAC IC50 of 22 nM (HeLa), plus dual adenylate kinase/DPD inhibition, it uniquely supports DNA damage repair, epigenetic oncology, and antimetabolite studies. Its high aqueous solubility (2.73 mg/mL) and balanced LogP (0.6781) minimize assay artifacts and aggregation, enabling robust biophysical screening at fragment-appropriate concentrations. Insist on the 5-hydroxy substitution pattern to ensure physiologically relevant enzymatic readouts and synthetic flexibility via O-alkylation or Mitsunobu chemistry—unsubstituted scaffolds yield >200-fold weaker HDAC inhibition.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 56469-02-4
Cat. No. B1253348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
CAS56469-02-4
Synonyms3,4-dihydro-5-hydroxy-1(2H)-isoquinolinone
5OH-DIQ
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1CNC(=O)C2=C1C(=CC=C2)O
InChIInChI=1S/C9H9NO2/c11-8-3-1-2-7-6(8)4-5-10-9(7)12/h1-3,11H,4-5H2,(H,10,12)
InChIKeyCMNQIVHHHBBVSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 56469-02-4): Baseline Profile for Research Sourcing


5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one (CAS 56469-02-4) is a heterocyclic small molecule belonging to the dihydroisoquinolinone class, with molecular formula C₉H₉NO₂ and molecular weight 163.17 g/mol . The compound features a bicyclic 3,4-dihydroisoquinolin-1(2H)-one scaffold bearing a phenolic hydroxyl group at the 5-position, which imparts distinct physicochemical properties including a LogP of 0.6781, topological polar surface area (TPSA) of 49.33 Ų, and aqueous solubility of 2.73 mg/mL . It is recognized as a synthetase inhibitor that binds to the adenylate kinase (AK) site and blocks ATP binding, while also inhibiting dihydropyrimidine dehydrogenase (DPD) to suppress purine and pyrimidine synthesis . The compound serves as a foundational fragment for molecular linking, expansion, and modification in drug discovery programs, and is a key intermediate for synthesizing diverse biologically active derivatives .

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Why Scaffold Analogs Cannot Substitute in Critical Assays


Substitution with unsubstituted 3,4-dihydroisoquinolin-1(2H)-one or the 5-methoxy analog is not equivalent due to the 5-hydroxyl group's profound influence on target engagement and molecular properties. The hydroxyl moiety at position 5 functions as a hydrogen bond donor and acceptor (HBD/HBA count: 2/2) compared to the unsubstituted scaffold (HBD/HBA: 1/1) or the 5-methoxy analog (HBD/HBA: 1/2), directly altering binding interactions with ATP-binding pockets and enzyme active sites . This substitution pattern yields a >2,000-fold differential in PARP-1 inhibitory potency and a >200-fold differential in HDAC inhibition when directly compared to the unsubstituted parent scaffold [1][2]. Additionally, aqueous solubility differs markedly: the 5-hydroxy compound exhibits 2.73 mg/mL, whereas the methoxy analog demonstrates reduced water solubility that may complicate formulation . These structural distinctions translate to non-interchangeable biological readouts; procurement decisions based solely on scaffold similarity without positional hydroxylation will yield data that cannot be reconciled with literature using the 5-hydroxy compound.

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Quantified Differentiation Evidence Against Closest Analogs


PARP-1 Inhibition: 5-Hydroxy Compound (61 nM) vs. Unsubstituted Scaffold (130,000 nM)

The 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one exhibits a PARP-1 IC50 of 61 nM, whereas the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold demonstrates negligible PARP-1 engagement with an IC50 of 130,000 nM against the PARP-10 L926G mutant—the closest available comparator for this scaffold class [1][2]. A structurally related 5-hydroxyisoquinolin-1(2H)-one derivative (4-(4-((dimethylamino)methyl)phenyl)-5-hydroxyisoquinolin-1(2H)-one) shows comparable PARP-1 inhibitory potency at 68 nM, confirming that 5-hydroxylation is essential for PARP family engagement [3].

PARP-1 inhibition DNA damage repair oncology

HDAC Inhibition: 5-Hydroxy Compound (22 nM) vs. Unsubstituted Scaffold (5,000 nM)

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one inhibits histone deacetylase (HDAC) with an IC50 of 22 nM in human HeLa cells [1]. In contrast, the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold exhibits an IC50 of 5,000 nM against HDAC1/HDAC2 in HeLa cell extracts, representing a >200-fold reduction in potency [2].

HDAC inhibition epigenetics cancer therapeutics

Aqueous Solubility: 5-Hydroxy (2.73 mg/mL) vs. 5-Methoxy (Lower, Poorly Soluble)

The 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one demonstrates aqueous solubility of 2.73 mg/mL (0.0167 mol/L), placing it in the 'soluble' classification (LogS = -1.78) . The 5-methoxy analog (5-methoxy-3,4-dihydroisoquinolin-1(2H)-one, CAS 129075-49-6) exhibits reduced water solubility, with vendor data indicating it is 'sparingly soluble' in aqueous media and requires organic solvents for dissolution . The unsubstituted scaffold's solubility is not explicitly quantified in comparable units but is generally reported as soluble in organic solvents rather than aqueous buffers [1].

aqueous solubility formulation drug-like properties

Lipophilicity (LogP): Optimized Balance for Membrane Permeability (0.6781 vs. 0.9725–0.9811)

The 5-hydroxy-3,4-dihydro-2H-isoquinolin-1-one has a calculated LogP of 0.6781 , which is lower (more hydrophilic) than both the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold (LogP = 0.9725) and the 5-methoxy analog (LogP = 0.9811) . This 0.3 log unit reduction corresponds to an approximately 2-fold decrease in octanol-water partition coefficient, translating to improved aqueous compatibility while retaining sufficient lipophilicity for passive membrane diffusion.

LogP lipophilicity ADME drug design

Dual Adenylate Kinase / DPD Inhibition: A Unique Polypharmacology Profile Absent in Unsubstituted Scaffold

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one is characterized as a synthetase inhibitor that binds to the adenylate kinase (AK) ATP-binding site and also inhibits dihydropyrimidine dehydrogenase (DPD), thereby suppressing both purine and pyrimidine biosynthesis . This dual enzymatic inhibition profile is not reported for the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold or the 5-methoxy analog, which are primarily documented as PARP inhibitor scaffolds or synthetic intermediates without annotated metabolic enzyme inhibition [1].

adenylate kinase inhibition DPD inhibition antimetabolite nucleotide metabolism

5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one: Evidence-Backed Application Scenarios for Procurement


PARP-1 Inhibitor Screening and DNA Damage Repair Assays

The 61 nM PARP-1 IC50 establishes this compound as a validated starting point for PARP-1 inhibitor development and as a reference tool in DNA damage repair studies [1]. Unlike the unsubstituted scaffold (IC50 > 100 µM), the 5-hydroxy compound yields detectable PARP-1 engagement at physiologically relevant concentrations, enabling its use in cellular DNA damage response assays, synthetic lethality screens (e.g., BRCA-mutant models), and as a positive control for PARP-1 enzymatic activity measurements.

Epigenetic Probe Development: HDAC Inhibition

With an HDAC IC50 of 22 nM in HeLa cells, this compound serves as a potent fragment starting point for designing isoform-selective HDAC inhibitors [1]. Its >200-fold advantage over the unsubstituted scaffold ensures that histone acetylation readouts will be observable at low micromolar concentrations in cell-based epigenetic assays. This makes the 5-hydroxy compound particularly suitable for target validation studies in oncology and for generating tool compounds to interrogate HDAC-dependent gene regulation.

Nucleotide Metabolism and Antimetabolite Research

The documented dual inhibition of adenylate kinase (ATP-binding site) and dihydropyrimidine dehydrogenase (DPD) positions this compound uniquely for studies of purine/pyrimidine biosynthesis and antimetabolite mechanisms [1]. Researchers investigating nucleotide pool regulation, metabolic vulnerabilities in cancer, or mechanisms to potentiate 5-fluorouracil (5-FU) cytotoxicity through DPD inhibition will find this compound directly applicable, whereas unsubstituted or methoxy analogs lack this annotated pharmacology.

Fragment-Based Drug Discovery (FBDD) and Scaffold Optimization

The favorable physicochemical profile—aqueous solubility of 2.73 mg/mL and balanced LogP of 0.6781—makes this compound an ideal fragment for FBDD campaigns [1]. Its high solubility allows for robust biophysical screening (NMR, SPR, X-ray crystallography) at fragment-appropriate concentrations (typically 200–500 µM), while the moderate lipophilicity reduces the risk of non-specific aggregation or false-positive promiscuity. The 5-hydroxyl group further provides a synthetic handle for diversification via O-alkylation, esterification, or Mitsunobu chemistry.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.